MS31 (trihydrochloride)
Overview
Description
MS31 (trihydrochloride) is a potent, highly affinity and selective fragment-like methyllysine reader protein spindlin 1 (SPIN1) inhibitor. It effectively disrupts the interactions between SPIN1 and H3K4me3, making it a valuable tool in epigenetic research . The compound selectively binds to the Tudor domain II of SPIN1, with a dissociation constant (Kd) of 91 nM .
Scientific Research Applications
MS31 (trihydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Epigenetic Research: MS31 (trihydrochloride) is used to study the role of SPIN1 in gene regulation and epigenetic modifications. .
Cancer Research: The compound’s ability to inhibit SPIN1 makes it a potential candidate for cancer research, as SPIN1 is implicated in various cancer-related pathways.
Drug Development: MS31 (trihydrochloride) serves as a lead compound for developing new drugs targeting epigenetic readers and writers.
Biochemical Assays: The compound is used in various biochemical assays to study protein-protein interactions and the effects of epigenetic inhibitors on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS31 (trihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the trihydrochloride moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a controlled laboratory environment to ensure high purity and consistency .
Industrial Production Methods
Industrial production of MS31 (trihydrochloride) follows stringent protocols to maintain the compound’s integrity and efficacy. The process involves large-scale synthesis, purification, and quality control measures to meet research-grade standards. The compound is available in various quantities, ranging from milligrams to grams, depending on the research requirements .
Chemical Reactions Analysis
Types of Reactions
MS31 (trihydrochloride) primarily undergoes binding interactions with specific proteins rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to inhibit the binding of trimethyllysine-containing peptides to SPIN1 .
Common Reagents and Conditions
The compound is used in biochemical assays under controlled conditions, typically involving buffers and solvents that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffer solutions for maintaining physiological pH .
Major Products Formed
The primary outcome of MS31 (trihydrochloride) interactions is the inhibition of SPIN1 binding to its target peptides. This inhibition disrupts downstream signaling pathways and epigenetic modifications, making it a valuable tool for studying gene regulation .
Mechanism of Action
MS31 (trihydrochloride) exerts its effects by selectively binding to the Tudor domain II of SPIN1. This binding inhibits the interaction between SPIN1 and trimethyllysine-containing peptides, such as H3K4me3 . By disrupting this interaction, MS31 (trihydrochloride) affects downstream signaling pathways and epigenetic modifications, leading to altered gene expression and cellular functions .
Comparison with Similar Compounds
MS31 (trihydrochloride) is unique in its high affinity and selectivity for SPIN1. Similar compounds targeting methyllysine reader proteins include:
UNC3866: A potent inhibitor of the chromodomain of CBX7, another methyllysine reader protein.
GSK-J4: An inhibitor of the histone demethylase JMJD3, which also targets epigenetic modifications.
EPZ-6438: A selective inhibitor of the histone methyltransferase EZH2, involved in gene silencing.
Compared to these compounds, MS31 (trihydrochloride) stands out for its specificity towards SPIN1 and its ability to disrupt SPIN1-H3K4me3 interactions with high potency .
Properties
IUPAC Name |
[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.3ClH/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23;;;/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLRXRSPMJPOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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